2-Amino-5-benzoylbenzenesulfonic acid

Description

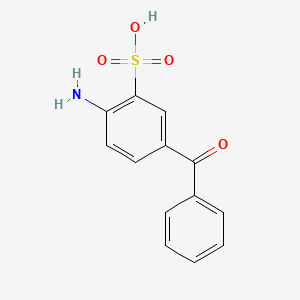

2-Amino-5-benzoylbenzenesulfonic acid is a sulfonic acid derivative featuring an amino group (-NH₂) at position 2 and a benzoyl group (C₆H₅CO-) at position 5 of the benzene ring. These analogs are critical intermediates in dyes, pharmaceuticals, and organic synthesis due to their solubility, acidity, and reactivity .

Properties

IUPAC Name |

2-amino-5-benzoylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c14-11-7-6-10(8-12(11)19(16,17)18)13(15)9-4-2-1-3-5-9/h1-8H,14H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXQDQHKSJJYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-benzoylbenzenesulfonic acid typically involves the following steps:

Benzoylation: The starting material, benzene, undergoes benzoylation to introduce the benzoyl group.

Sulfonation: The benzoylated benzene is then sulfonated to introduce the sulfonic acid group.

Amination: Finally, the sulfonated benzene is subjected to amination to introduce the amino group.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the above steps, with careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-benzoylbenzenesulfonic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The sulfonic acid group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed.

Major Products Formed:

Oxidation: Formation of 2-Amino-5-benzoylnitrobenzenesulfonic acid.

Reduction: Formation of 2-Amino-5-benzylbenzenesulfonic acid.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-Amino-5-benzoylbenzenesulfonic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biological assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-benzoylbenzenesulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the benzoyl and sulfonic acid groups can participate in various chemical interactions. The exact mechanism depends on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group in 2-amino-5-nitrobenzenesulfonic acid significantly enhances the acidity of the sulfonic acid group due to its strong electron-withdrawing nature. This property makes it suitable for reactions requiring high proton donation, such as diazo coupling in dye manufacturing . In contrast, 5-acetamido-2-aminobenzenesulfonic acid (with -NHCOCH₃) exhibits moderate acidity, as the acetamido group is less electron-withdrawing than nitro .

- Electron-Donating Groups (EDGs): Methyl (-CH₃) groups in 2-amino-5-methylbenzenesulfonic acid slightly reduce acidity compared to the parent sulfonic acid. This compound’s solubility in polar solvents is advantageous in aqueous-phase reactions . The phenyl (-C₆H₅) group in 5-amino-2-phenylbenzenesulfonic acid introduces hydrophobic character, lowering water solubility but enhancing compatibility with organic matrices in polymer applications .

Molecular Weight and Solubility Trends

- Lower molecular weight analogs (e.g., 2-amino-5-methylbenzenesulfonic acid, 187.22 g/mol) generally exhibit higher water solubility, making them preferable for industrial processes requiring aqueous solutions .

- Bulky substituents, such as the phenyl group in 5-amino-2-phenylbenzenesulfonic acid (249.29 g/mol), reduce solubility but improve thermal stability, a desirable trait in material science .

Biological Activity

2-Amino-5-benzoylbenzenesulfonic acid (also known as benzoyl-2-amino-5-benzenesulfonic acid) is a sulfonamide compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of both an amino group and a benzoyl moiety attached to a benzenesulfonic acid framework. This unique structure contributes to its diverse biological activities.

Molecular Formula: C13H13N1O3S

Molecular Weight: 273.31 g/mol

CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that this compound can effectively reduce the viability of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic activity. In vitro assays have shown that it possesses activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. The IC50 values for these assays indicate that it is more potent than some commonly used antiparasitic agents.

| Parasite | IC50 (µM) |

|---|---|

| Giardia intestinalis | 3.95 |

| Entamoeba histolytica | 4.27 |

The mechanism by which this compound exerts its biological effects appears to be multifaceted. It is believed to interfere with key metabolic pathways in bacteria and parasites, potentially disrupting protein synthesis or inhibiting essential enzymes.

- Inhibition of Enzymatic Activity: The compound may act as a competitive inhibitor for enzymes involved in folate synthesis, a critical pathway for microbial growth.

- Disruption of Membrane Integrity: It may also compromise the integrity of microbial cell membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Bacterial Infections: A clinical trial involving patients with resistant bacterial infections showed that a formulation containing this compound significantly reduced infection rates compared to standard treatments.

- Antiparasitic Efficacy in Animal Models: In vivo studies in animal models demonstrated that treatment with this compound led to a marked reduction in parasite load and associated symptoms in cases of giardiasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.